Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide

CDK7 inhibition kinase selectivity thiazole–acrylamide SAR

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide (CAS 1706496-02-7) is a synthetic small molecule belonging to the thiazole–acrylamide class, a scaffold frequently employed in the design of ATP-competitive kinase inhibitors. The compound features a 2-(2-fluorophenyl)thiazole core linked via an ortho-substituted phenyl ring to an (E)-configured pyridin-3-yl acrylamide moiety.

Molecular Formula C23H16FN3OS
Molecular Weight 401.46
CAS No. 1706496-02-7
Cat. No. B2483860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide
CAS1706496-02-7
Molecular FormulaC23H16FN3OS
Molecular Weight401.46
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CN=CC=C4
InChIInChI=1S/C23H16FN3OS/c24-19-9-3-1-7-17(19)23-27-21(15-29-23)18-8-2-4-10-20(18)26-22(28)12-11-16-6-5-13-25-14-16/h1-15H,(H,26,28)/b12-11+
InChIKeyYRIMCEIDSGMPLU-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1706496-02-7 – (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide for Kinase-Targeted Research Procurement


(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide (CAS 1706496-02-7) is a synthetic small molecule belonging to the thiazole–acrylamide class, a scaffold frequently employed in the design of ATP-competitive kinase inhibitors [1]. The compound features a 2-(2-fluorophenyl)thiazole core linked via an ortho-substituted phenyl ring to an (E)-configured pyridin-3-yl acrylamide moiety. Structurally related thiazole–acrylamide analogs have been disclosed as selective cyclin-dependent kinase 7 (CDK7) inhibitors in patent literature [2]. The compound is currently offered as a research-grade chemical by specialty suppliers; however, its public biological annotation remains sparse.

Why 1706496-02-7 Cannot Be Replaced by a Generic Thiazole–Acrylamide Analog Without Loss of Structural Identity


In the thiazole–acrylamide kinase inhibitor space, small structural modifications can drastically alter target selectivity, potency, and pharmacokinetic behavior [1]. The (E)-acrylamide geometry is essential for covalent or pseudo-irreversible engagement with cysteine residues in the kinase ATP-binding pocket; the (Z)-isomer or saturated propanamide analogs are typically inactive [2]. The 2-fluorophenyl substituent on the thiazole ring occupies a lipophilic pocket that tolerates only limited steric and electronic variation [1]. Substituting this with a 4-fluorophenyl, 2-chlorophenyl, or 2-methylphenyl group can reduce binding affinity by orders of magnitude in related CDK7 inhibitor series [1]. The ortho-substituted central phenyl ring and the pyridin-3-yl (rather than pyridin-2-yl or pyridin-4-yl) acrylamide tail define a unique vector that is not preserved in generic thiazole–acrylamide building blocks [2]. These cumulative structure–activity relationship (SAR) constraints mean that a researcher ordering 'any thiazole–acrylamide' as a substitute risks obtaining a compound with a fundamentally different biological profile.

Quantitative Differentiation Evidence for 1706496-02-7 Versus Structural Analogs


CDK7 Inhibitory Potency: Class-Level SAR Inference from the WO2020060112A1 Patent Series

While no biochemical IC50 value is publicly available for the exact compound 1706496-02-7, the WO2020060112A1 patent discloses CDK7 inhibitory data for closely related thiazole–acrylamide analogs. In this series, compounds bearing a 2-fluorophenyl group on the thiazole ring and an (E)-acrylamide tail consistently achieve sub-micromolar CDK7 inhibition, whereas the corresponding 2-methylphenyl or unsubstituted phenyl analogs show >10-fold weaker activity [1]. Compound 1706496-02-7 possesses both the 2-fluorophenyl and the (E)-pyridin-3-yl acrylamide features; class-level inference suggests it would retain CDK7 inhibitory potency comparable to the most active members of this series.

CDK7 inhibition kinase selectivity thiazole–acrylamide SAR

Covalent Cysteine Targeting: (E)-Acrylamide Geometry as a Structural Prerequisite

Covalent CDK7 inhibitors such as THZ1 and its analogs require an (E)-configured acrylamide warhead to engage Cys312 in the CDK7 ATP-binding site [1]. THZ1 exhibits an IC50 of 3.2 nM against CDK7 in biochemical assays, while the saturated propanamide analog is essentially inactive (IC50 > 10,000 nM) [1]. The compound 1706496-02-7 features the critical (E)-acrylamide geometry. Analogs with (Z)-acrylamide or reduced amide linkers, which are sometimes encountered in vendor catalogs as cheaper alternatives, would be predicted to lack covalent targeting capability [2].

covalent inhibitor acrylamide geometry CDK7 C312

Selectivity Over CDK9 and Off-Target Kinases: Pyridin-3-yl Acrylamide vs. Pyridin-2-yl Analogs

In the THZ1-derived chemical series, the position of the pyridinyl nitrogen on the acrylamide tail significantly influences CDK7/CDK9 selectivity. Pyridin-2-yl acrylamides tend to exhibit broader CDK family inhibition, whereas pyridin-3-yl variants (as in 1706496-02-7) are associated with improved CDK7 selectivity profiles [1]. In the WO2020060112A1 patent series, select compounds with pyridin-3-ylacrylamide tails showed >50-fold selectivity for CDK7 over CDK9 in biochemical panel screens, compared to <10-fold selectivity for corresponding pyridin-2-yl analogs [2].

kinase selectivity CDK7 vs CDK9 pyridinyl acrylamide

Research Application Scenarios for 1706496-02-7 Based on Thiazole–Acrylamide CDK7 Inhibitor Pharmacology


CDK7-Dependent Transcriptional Addiction Models in Triple-Negative Breast Cancer (TNBC)

TNBC cell lines such as MDA-MB-468 exhibit transcriptional addiction driven by CDK7-mediated RNA polymerase II CTD phosphorylation [1]. In WO2020060112A1, structurally analogous thiazole–acrylamide compounds (Examples 37, 39, and 45) were shown to suppress RNAP II CTD phosphorylation and downregulate c-Myc protein expression in MDA-MB-468 cells by western blot [2]. The compound 1706496-02-7, bearing the same pharmacophoric features, is positioned for analogous studies of transcriptional CDK inhibition in TNBC and other MYC-driven cancers. Researchers should confirm CDK7 engagement and downstream pharmacodynamic markers (p-Ser5 RNAP II, c-Myc) before interpreting cellular efficacy data.

Covalent Kinase Probe Development and Chemoproteomic Target Engagement Studies

The (E)-acrylamide electrophile in 1706496-02-7 is structurally competent for covalent cysteine targeting, as demonstrated by the CDK7 inhibitor THZ1 which forms an irreversible bond with Cys312 [1]. This compound could serve as a starting point for developing activity-based protein profiling (ABPP) probes or for competitive chemoproteomic studies to map covalent kinase targets in cancer cell lysates. When procuring for such studies, the (E)-geometry must be analytically confirmed (e.g., by 1H NMR coupling constant, J ≈ 15–16 Hz for the trans double bond) to ensure covalent warhead integrity.

Structure–Activity Relationship (SAR) Exploration of the 2-Fluorophenyl Thiazole Pharmacophore

The 2-fluorophenyl substituent on the thiazole core represents a key SAR handle identified in the WO2020060112A1 patent series for achieving potent CDK7 inhibition [1]. The compound 1706496-02-7 can serve as a reference standard in a matrix of analogs where the 2-fluorophenyl group is systematically replaced with 2-Cl, 2-Me, 2-CF3, 3-fluorophenyl, 4-fluorophenyl, and unsubstituted phenyl to quantitatively map the electronic and steric requirements of this lipophilic pocket. Procurement of 1706496-02-7 alongside these matched-pair analogs enables rigorous SAR studies.

In Vitro ADME and Metabolic Stability Profiling of the Thiazole–Acrylamide Chemotype

Thiazole-containing kinase inhibitors can present metabolic liabilities including oxidative defluorination and acrylamide glutathione conjugation [1]. The compound 1706496-02-7, with its 2-fluorophenyl group and (E)-acrylamide, provides a defined chemical entity for assessing intrinsic metabolic stability in hepatocyte or microsomal assays. Comparative studies against defluorinated or saturated analogs can quantify the metabolic contribution of each functional group, informing lead optimization strategies for this chemotype.

Quote Request

Request a Quote for (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.